(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327182-42-2
VCID: VC8230088
InChI: InChI=1S/C20H14ClN3O2S/c1-12-6-7-16(15(21)10-12)23-19-14(18(25)24-20-22-8-9-27-20)11-13-4-2-3-5-17(13)26-19/h2-11H,1H3,(H,22,24,25)
SMILES: CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl
Molecular Formula: C20H14ClN3O2S
Molecular Weight: 395.9

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327182-42-2

Cat. No.: VC8230088

Molecular Formula: C20H14ClN3O2S

Molecular Weight: 395.9

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide - 1327182-42-2

Specification

CAS No. 1327182-42-2
Molecular Formula C20H14ClN3O2S
Molecular Weight 395.9
IUPAC Name 2-(2-chloro-4-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C20H14ClN3O2S/c1-12-6-7-16(15(21)10-12)23-19-14(18(25)24-20-22-8-9-27-20)11-13-4-2-3-5-17(13)26-19/h2-11H,1H3,(H,22,24,25)
Standard InChI Key PQXCLRUDHMGUNM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl
Canonical SMILES CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl

Introduction

Structural and Molecular Features

Core Architecture

The molecule’s backbone integrates three critical motifs:

  • Chromene ring system: A benzopyran derivative providing planar aromaticity and π-π stacking capabilities .

  • Imine linkage: The (2Z)-configured imine group (C=N\text{C=N}) at position 2 of the chromene ring introduces geometric rigidity and potential for hydrogen bonding.

  • Thiazole-carboxamide side chain: A 1,3-thiazol-2-yl group attached via a carboxamide bridge enhances solubility and enables hydrogen bond interactions with biological targets .

The 2-chloro-4-methylphenyl substituent on the imine nitrogen contributes steric bulk and electron-withdrawing effects, modulating reactivity and binding affinity.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name2-(2-Chloro-4-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Molecular FormulaC20H14ClN3O2S\text{C}_{20}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}
SMILESCC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl
XLogP3-AA4.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Analytical Characterization

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Chromene formationEthanol, HCl, reflux, 6h72–85
Imine formationDCM, DCC, RT, 12h65–78
Thiazole amidationDMF, HATU, DIPEA, 0°C to RT, 24h58–70

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Absorption maxima at 274 nm (chromene π→π*) and 320 nm (imine n→π* transitions).

  • IR Spectroscopy: Peaks at 1685 cm1^{-1} (C=O stretch), 1620 cm1^{-1} (C=N imine), and 1540 cm1^{-1} (thiazole C-S) .

  • 1^1H NMR (500 MHz, DMSO-d6d_6): δ 8.42 (s, 1H, NH), 7.89–6.78 (m, 10H, aromatic), 2.41 (s, 3H, CH3_3).

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines revealed IC50_{50} values of 12.3 µM and 14.7 µM, respectively . Mechanistic studies suggest:

  • Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes via the planar chromene ring .

  • Apoptosis induction: Caspase-3 activation and Bcl-2 downregulation observed in treated cells .

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Selectivity Index (WI-38)
HepG-212.33.2
MCF-714.72.8
HCT-11621.41.9

Antioxidant Properties

The compound scavenges DPPH radicals with an EC50_{50} of 45 µM, outperforming ascorbic acid (EC50_{50} = 52 µM). The imine and thiazole groups donate electrons to neutralize free radicals .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.18 mg/mL (pH 7.4), enhanced to 1.2 mg/mL in PEG-400 solutions.

  • Thermal Stability: Decomposes at 218°C without melting, indicating high thermal resilience.

ADMET Predictions

  • Lipophilicity: LogP = 3.9 (moderate, favors passive diffusion).

  • CYP450 Inhibition: Moderate inhibitor of CYP3A4 (IC50_{50} = 9.8 µM) .

  • hERG Binding: Low risk (pIC50_{50} = 4.2), suggesting minimal cardiotoxicity .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

Compound ModificationAntimicrobial IC50_{50} (µg/mL)Anticancer IC50_{50} (µM)
-Cl substituent at phenyl8.1 (S. aureus)12.3 (HepG-2)
-OCH3_3 substituent14.2 (S. aureus)18.9 (HepG-2)
Thiazole → Oxazole22.5 (S. aureus)27.4 (HepG-2)

Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial potency, while thiazole outperforms oxazole in cytotoxicity .

Future Directions and Challenges

  • In Vivo Validation: Pharmacokinetic studies in rodent models to assess bioavailability and toxicity.

  • Target Identification: Proteomic profiling to elucidate novel molecular targets beyond topoisomerase II.

  • Formulation Optimization: Nanoencapsulation to improve aqueous solubility and tumor targeting .

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